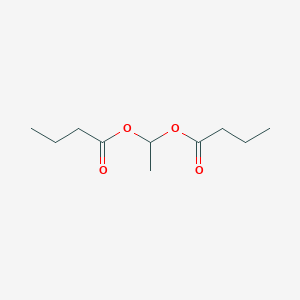

Ethylidene dibutyrate

Description

Contextualization of Dibutyrate Esters in Organic Chemistry

Esters are a fundamental class of organic compounds, formed by the reaction of a carboxylic acid with an alcohol. ebsco.com Dibutyrate esters, which contain two butyrate (B1204436) functional groups, are prevalent in both nature and industry. They are often recognized for their pleasant scents and are used as additives in the food, cosmetic, and pharmaceutical industries. nih.govfrontiersin.org For instance, butyl butyrate has a pineapple-like flavor, while other short-chain esters contribute to the natural aroma of fruits like mangoes and bananas. nih.gov

Beyond their sensory properties, dibutyrate esters, particularly the geminal diester subclass to which ethylidene dibutyrate belongs (acylals), serve important functions in preparative organic chemistry. nih.gov They are widely employed as protecting groups for aldehydes due to their stability under various conditions and the potential for mild, chemoselective deprotection. nih.gov Furthermore, these structures act as valuable precursors in the total synthesis of complex natural products and other organic reactions. nih.gov

Significance of this compound as a Model Ester

This compound serves as a significant model ester for several areas of chemical research. Its status as a geminal diester, or acylal, makes it an ideal substrate for studying the reactivity of this specific functional group, which differs considerably from that of simple monoesters or vicinal diesters. nih.gov

Historically, its significance was established in the field of physical organic chemistry. Early investigations utilized the thermal decomposition of this compound in the vapor phase as a model system for studying homogeneous, unimolecular first-order gas reactions. cdnsciencepub.com These studies explored the kinetics and mechanism of its breakdown into an aldehyde and an anhydride (B1165640), providing fundamental insights into reaction theory. cdnsciencepub.com The well-defined structure and reactivity of this compound continue to make it a valuable tool for probing reaction mechanisms.

Evolution of Research Perspectives on this compound and Related Structures

Research perspectives on this compound and its structural relatives, the acylals, have evolved from fundamental physical chemistry to encompass broader applications in synthetic and medicinal chemistry.

Initial research in the early-to-mid 20th century focused on the fundamental reaction kinetics of these molecules. A notable 1937 study detailed the thermal decomposition of this compound in the vapor phase at temperatures between 200°C and 300°C, establishing it as a clean, first-order reaction yielding an aldehyde and an anhydride. cdnsciencepub.com

In subsequent decades, the focus shifted towards the synthetic utility of the acylal group. nih.gov The development of acylals as protecting groups for aldehydes became a prominent area of research in organic synthesis. nih.gov More recently, the unique chemical properties of these compounds have been leveraged in medicinal chemistry, where the geminal diester motif is used in prodrug design. nih.gov This approach can enhance the bioavailability of drug candidates that would otherwise have poor pharmacokinetic profiles. nih.gov Patents have also described the use of this compound itself as a butyric acid derivative in specific therapeutic methods. google.com

Scope and Objectives of Current Research Trajectories on this compound

Current research involving this compound and related geminal diesters is focused on discovering new synthetic methods, achieving a more profound understanding of reaction mechanisms through advanced techniques, and developing novel analytical methodologies for their detection and characterization.

While the classical synthesis of acylals like this compound involves the reaction of an aldehyde with an anhydride, often under acidic catalysis, research continues to seek more efficient and scalable methods. Analogous industrial processes, such as the carbonylation of methyl acetate (B1210297) to produce ethylidene diacetate, suggest that transition-metal-catalyzed routes could be a potential avenue for the synthesis of related compounds. google.com The development of enzymatic synthesis, which has been successfully applied to produce other butyrate esters for the food and fragrance industries, represents another potential, environmentally friendly approach for producing specific acylals. nih.gov Furthermore, the use of geminal diesters as precursors in cycloaddition reactions remains an active area of synthetic research. scispace.com

Modern research aims to move beyond classical kinetic studies to achieve a more detailed, atomistic understanding of reaction mechanisms. The hydrolysis of acetals and related esters is known to proceed via mechanisms like the A-1 pathway, involving a pre-equilibrium protonation followed by a rate-determining unimolecular decomposition. gla.ac.uk Contemporary studies employ powerful computational tools, such as Quantum Mechanics/Molecular Mechanics (QM/MM) molecular dynamics simulations, to model these processes. nih.gov These advanced methods allow researchers to visualize transition states and understand the subtle effects of factors like pH on the regioselectivity of hydrolysis, providing insights that are difficult to obtain through experimentation alone. nih.gov Such studies, applied to related ester systems, pave the way for a more complete elucidation of the reaction dynamics of this compound. acs.org

The analysis of reactive molecules like this compound presents unique challenges. Current research focuses on creating sensitive and specific analytical methods. For related structures, such as ethylidene-bridged flavan-3-ols found in wine, specialized methods involving solid-phase extraction and subsequent acid-catalyzed cleavage have been developed for quantification by liquid chromatography. acs.org Headspace gas chromatography (GC) is a common technique for analyzing volatile precursors, such as the aldehydes used to synthesize acylals. nih.gov A significant frontier is the detailed structural characterization in the solid state. Obtaining crystal structures of reactive geminal esters is challenging, but has been achieved for analogous compounds like geminal bis(trifluoromethanesulfonate) esters, providing crucial insights into their solid-state packing and intermolecular interactions. iucr.org These advanced analytical approaches are essential for quality control, mechanistic studies, and exploring new applications.

Data Tables

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | ethane-1,1-diol dibutanoate | ontosight.ai |

| Molecular Formula | C10H18O4 | nih.gov |

| Molecular Weight | 202.25 g/mol | bdmaee.net |

| CAS Number | 5144-56-9 |

| Synonyms | this compound, 1,1-Ethanediol (B1196304) dibutyrate | ontosight.ainih.gov |

Table 2: Research Highlights on this compound and Related Structures

| Research Area | Key Finding | Significance | Reference(s) |

|---|---|---|---|

| Physical Chemistry | Decomposes via a homogeneous, first-order gas reaction to an aldehyde and anhydride. | Established as a model compound for studying unimolecular reaction kinetics. | cdnsciencepub.com |

| Synthetic Chemistry | Acylals (geminal diesters) are effective protecting groups for aldehydes. | Provides a key tool for multi-step organic synthesis. | nih.gov |

| Medicinal Chemistry | The geminal diester motif is used in prodrug strategies to improve bioavailability. | Expands the potential for developing new pharmaceuticals. | nih.gov |

| Analytical Chemistry | Development of LC-MS methods for quantifying ethylidene-bridged compounds in complex matrices. | Enables precise analysis for quality control and research in food chemistry. | acs.org |

| Mechanistic Chemistry | QM/MM simulations can elucidate the role of pH and enzyme active sites in ester hydrolysis. | Offers a detailed, dynamic understanding of reaction pathways at the molecular level. | nih.gov |

Table 3: Compound Names Mentioned in this Article

| Compound Name | |

|---|---|

| Acetaldehyde (B116499) | |

| Acetic Anhydride | |

| Butyl Butyrate | |

| Butyric Acid | |

| Ethylidene Diacetate | |

| This compound (Ethane-1,1-diol dibutanoate) | |

| Ethylene (B1197577) Glycol Dibutyrate | |

| Isobutyl Butyrate | |

| Methyl Acetate | |

| Sodium Butyrate | |

| 2,2'-ethylidenediphloroglucinol |

Computational Modeling Insights

While specific computational studies exclusively targeting this compound are not widely published, the application of computational chemistry provides significant potential for understanding its molecular behavior. youtube.comyoutube.com Computational modeling serves as a powerful tool for investigating chemical problems on a computer, allowing for the prediction of structure, reactivity, and properties of molecules, including those that may be difficult to study experimentally. youtube.com

For this compound, computational methods can offer deep insights into several key areas. Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to determine the molecule's lowest energy conformers, geometric parameters (bond lengths and angles), and vibrational frequencies, which are crucial for interpreting spectroscopic data. researchgate.net Such methods are vital for accurately predicting the molecule's three-dimensional structure and electronic properties. youtube.com

Furthermore, computational modeling can elucidate reaction mechanisms for the synthesis of this compound. By simulating reaction pathways, chemists can identify transition states, calculate activation energies, and understand the catalytic cycles involved in its formation. reddit.com This knowledge is invaluable for optimizing reaction conditions and designing more efficient catalysts. Molecular dynamics simulations could also be used to study the dynamic behavior of the molecule and its interactions in various solvents or with other chemical species. reddit.com

The table below summarizes the potential applications of computational chemistry in the study of this compound.

| Computational Method | Potential Insights for this compound |

| Density Functional Theory (DFT) | Prediction of stable conformations, electronic structure, and spectroscopic properties (IR, NMR). researchgate.netreddit.com |

| Molecular Dynamics (MD) | Simulation of molecular motion, interactions with solvents, and transport properties. reddit.com |

| Reaction Pathway Modeling | Elucidation of synthesis mechanisms, identification of intermediates and transition states, and calculation of reaction kinetics. reddit.com |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of chemical bonding and intermolecular interactions. |

These computational approaches are instrumental in modern chemical research, guiding experimental work and accelerating the discovery and development of new chemical entities and processes. youtube.com

Industrial Process Optimizations

The optimization of industrial processes for producing esters like this compound focuses on improving yield, purity, cost-effectiveness, and environmental sustainability. Research into production methods draws from established principles of ester synthesis and catalysis, with several potential routes for optimization.

One historical chemical synthesis route involves the reaction of a carboxylic acid with acetylene (B1199291) in the presence of a suitable catalyst. A patented process describes the manufacture of ethylidene esters by reacting the corresponding carboxylic acid—in this case, butyric acid—with acetylene using a mercury-based catalyst. google.com Optimization of this process would involve modifying reaction parameters such as temperature, which was maintained below 120°C at atmospheric pressure, and the precise formulation of the catalyst. google.com

A more contemporary approach involves the carbonylation of methyl acetate or dimethyl ether. A process patented for the production of ethylidene diacetate utilizes a homogeneous Group VIII noble metal catalyst, such as palladium, with hydrogen and carbon monoxide. google.com This method is explicitly noted as being applicable to other carboxylic acids, suggesting a pathway for this compound production from butyrate precursors. google.com Optimization strategies for this type of process include the selection of the specific metal catalyst and ligands, operating pressure, temperature, and the molar ratios of hydrogen to carbon monoxide. google.com

Modern process optimization increasingly emphasizes "green chemistry" principles. rsc.org This includes the use of enzymatic catalysts, such as lipases, which can perform esterification reactions under mild conditions, often with high selectivity, reducing the formation of byproducts. sci-hub.se Lipase-catalyzed synthesis of flavor esters like ethyl butyrate and butyl butyrate has been extensively studied, providing a model for the potential enzymatic production of this compound. nih.govnih.gov Key optimization parameters in biocatalysis include the choice of enzyme, immobilization of the enzyme for easier recovery and reuse, reaction temperature, substrate molar ratio, and the use of solvent-free systems to minimize environmental impact. sci-hub.seunife.it

Furthermore, optimizing the supply of precursors through metabolic engineering represents a frontier in chemical production. Biosynthetic pathways have been engineered in microorganisms like Saccharomyces cerevisiae to produce precursors such as butyryl-CoA, which can then be converted to esters. researchgate.net Integrating the biosynthesis of precursors with the final catalytic step is a key strategy for developing sustainable and efficient industrial processes.

The following table compares different strategies for the synthesis and optimization of this compound production.

| Synthesis Strategy | Key Optimization Parameters | Potential Advantages |

| Mercury-Catalyzed Reaction | Catalyst formulation, temperature, pressure, reactant purity. google.com | Direct route from butyric acid and acetylene. google.com |

| Noble Metal-Catalyzed Carbonylation | Choice of metal (e.g., Palladium), ligands, H2/CO ratio, pressure, temperature. google.com | Utilizes common feedstocks like methyl acetate. google.com |

| Enzymatic Synthesis (Lipase) | Enzyme selection and immobilization, temperature, substrate ratio, solvent-free conditions. sci-hub.seunife.it | High selectivity, mild reaction conditions, environmentally friendly. unife.it |

| Integrated Bioprocess | Strain engineering for precursor production, optimization of fermentation and reaction conditions. researchgate.net | Sustainable production from renewable feedstocks. |

Structure

3D Structure

Properties

Molecular Formula |

C10H18O4 |

|---|---|

Molecular Weight |

202.25 g/mol |

IUPAC Name |

1-butanoyloxyethyl butanoate |

InChI |

InChI=1S/C10H18O4/c1-4-6-9(11)13-8(3)14-10(12)7-5-2/h8H,4-7H2,1-3H3 |

InChI Key |

QWCZLICLKFKDBO-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)OC(C)OC(=O)CCC |

Origin of Product |

United States |

Synthetic Methodologies for Ethylidene Dibutyrate

Direct Esterification Routes and Derivatives

The most common approach to synthesizing ethylidene dibutyrate and its analogs involves the direct reaction of an aldehyde with a carboxylic anhydride (B1165640) or carboxylic acid. These methods are favored for their efficiency and the stability of the resulting acylal products under various conditions.

Condensation Reactions Utilizing Butyric Anhydride and Acetaldehyde (B116499) Equivalents

The reaction of acetaldehyde with butyric anhydride is a primary route for the formation of this compound. This condensation reaction typically requires a catalyst to proceed at a reasonable rate and yield. The general reaction is as follows:

CH₃CHO + (CH₃CH₂CH₂CO)₂O → CH₃CH(OCOCH₂CH₂CH₃)₂

A wide array of catalysts have been demonstrated to be effective in the synthesis of geminal dicarboxylates, known as acylals. While specific data for this compound is limited, extensive research on the analogous synthesis of ethylidene diacetate from acetaldehyde and acetic anhydride provides a strong basis for catalyst selection. These catalysts can be broadly categorized into Brønsted and Lewis acids.

Brønsted Acids: Strong proton acids are effective catalysts for this transformation. Examples include:

Sulfuric acid (H₂SO₄)

p-Toluenesulfonic acid (p-TsOH)

Perchloric acid (HClO₄) adsorbed on silica (B1680970) gel

Lewis Acids: A diverse range of Lewis acids have been employed, often offering milder reaction conditions and higher chemoselectivity (aldehydes react preferentially over ketones). These include:

Metal triflates, such as bismuth triflate (Bi(OTf)₃) and scandium triflate (Sc(OTf)₃).

Metal chlorides, like zirconium tetrachloride (ZrCl₄) and iron(III) chloride (FeCl₃).

Other metal salts, for instance, copper(II) tetrafluoroborate (B81430) hydrate.

Iodine (I₂) and N-bromosuccinimide (NBS) have also been reported to catalyze this type of reaction.

The choice of catalyst can significantly influence the reaction rate and yield. For instance, bismuth triflate has been shown to be a highly efficient catalyst for the synthesis of acylals from aromatic aldehydes and acetic anhydride.

Table 1: Catalyst Systems for the Synthesis of Geminal Diacetates (Acylals) from Aldehydes and Acetic Anhydride This data is for the synthesis of 1,1-diacetates and is presented as analogous for the synthesis of this compound.

| Catalyst | Substrate Scope | Reaction Conditions | Yield (%) |

|---|---|---|---|

| Bismuth Triflate (Bi(OTf)₃) | Aromatic & Aliphatic Aldehydes | Solvent-free, room temp. | 90-98 |

| Zirconium Tetrachloride (ZrCl₄) | Aromatic & Aliphatic Aldehydes | Solvent-free, room temp. | 92-98 |

| Iodine (I₂) | Aromatic & Aliphatic Aldehydes | Solvent-free, room temp. | 88-96 |

| H₂SO₄-Silica | Aromatic & Aliphatic Aldehydes | Solvent-free, room temp. | 90-98 |

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters include temperature, pressure, and the choice of solvent.

Temperature: Many modern catalytic methods for acylal synthesis can be conducted at room temperature, which is advantageous for energy efficiency and for substrates that may be sensitive to heat. In some cases, gentle heating may be required to increase the reaction rate, particularly with less reactive substrates.

Pressure: The synthesis of this compound is typically carried out at atmospheric pressure, simplifying the required experimental setup.

Solvent: A significant advantage of many reported procedures for acylal synthesis is that they can be performed under solvent-free conditions. ias.ac.in This "green chemistry" approach reduces waste and simplifies product purification. When a solvent is necessary, aprotic and non-polar solvents are generally preferred to avoid side reactions.

Acetalization of Butyric Acid with Acetaldehyde

An alternative synthetic route to this compound involves the acetalization of butyric acid with acetaldehyde. This reaction is an equilibrium process that results in the formation of the geminal diester and water. To drive the reaction to completion, the removal of water is essential.

CH₃CHO + 2 CH₃CH₂CH₂COOH ⇌ CH₃CH(OCOCH₂CH₂CH₃)₂ + H₂O

The use of heterogeneous catalysts is particularly advantageous in acetal (B89532) formation as it simplifies catalyst recovery and product purification. Solid acid catalysts are commonly employed for this purpose. While specific examples for the synthesis of this compound are not widely reported, analogous reactions for the formation of other acetals and esters utilize various heterogeneous catalysts.

Examples of heterogeneous catalysts that could be applicable include:

Sulfonated Resins: Ion-exchange resins such as Amberlyst-15.

Acidic Zeolites: Microporous aluminosilicate (B74896) minerals with strong acidic sites.

Sulfated Metal Oxides: Such as sulfated zirconia, which exhibit superacidic properties.

Functionalized Mesoporous Silica: Materials like CMK-5-SO₃H, which have a high surface area and accessible acid sites, have been shown to be effective for acylal synthesis. ias.ac.in

These catalysts offer the benefits of being easily separable from the reaction mixture by filtration, and they can often be regenerated and reused, making the process more economical and environmentally friendly.

Table 2: Examples of Heterogeneous Catalysts Used in Acylal Synthesis This data is for the synthesis of 1,1-diacetates and is presented as analogous for the synthesis of this compound.

| Catalyst | Reaction Conditions | Key Advantages |

|---|---|---|

| CMK-5-SO₃H | Solvent-free, room temperature | High activity, reusability, chemoselectivity |

| H₂SO₄-Silica | Solvent-free, room temperature | High yields, readily available, low cost |

| Polystyrene-supported TiCl₄ | Heterogeneous, room temperature | Reusable, high yields, simple work-up |

To shift the equilibrium of the acetalization reaction towards the formation of this compound, the continuous removal of the water by-product is critical. Azeotropic distillation is a widely used and effective technique for this purpose.

This method involves adding an entrainer to the reaction mixture. The entrainer forms a low-boiling azeotrope with water. As the reaction proceeds, the azeotrope is distilled off, condensed, and collected in a Dean-Stark apparatus or a similar device. In the condenser, the water and the immiscible entrainer separate into two layers. The water is removed, and the entrainer is continuously returned to the reaction flask.

Common entrainers for azeotropic water removal include:

Toluene

Benzene (use is now restricted due to toxicity)

Cyclohexane

Heptane

The selection of the entrainer depends on the boiling points of the reactants and products to ensure that only the water-entrainer azeotrope is removed from the reaction mixture. This strategy effectively drives the equilibrium to favor the product, leading to high yields of this compound.

Transesterification Pathways Involving Butyrate (B1204436) Sources

Transesterification is a key process in which the alkoxy group of an ester is exchanged with that of an alcohol. In the context of this compound synthesis, this can be envisioned through the interesterification of other esters or the alcoholysis of butyric acid derivatives.

Interesterification involves the exchange of acyl groups between two different esters. While specific research on the direct interesterification to produce this compound is limited, the principles can be inferred from studies on related butyrate esters.

Enzymatic catalysis, particularly with lipases, offers a mild and selective alternative to traditional chemical methods for ester synthesis. longdom.org Lipases are widely utilized in the food and pharmaceutical industries for the synthesis of flavor esters due to their high specificity and operation under gentle conditions. nih.gov The enzymatic synthesis of butyrate esters, such as ethyl butyrate and methyl butyrate, has been extensively studied and provides a model for the potential synthesis of this compound. mdpi.comnih.gov

Lipases, such as those from Candida rugosa and Aspergillus fumigatus, have demonstrated efficacy in catalyzing transesterification reactions. nih.govnih.gov For instance, the synthesis of methyl butyrate has been achieved via the transesterification of vinyl butyrate with methanol, catalyzed by a lipase (B570770) from Aspergillus fumigatus, yielding up to 86% of the ester. nih.gov The reaction mechanism for lipase-catalyzed transesterification typically follows a Ping-Pong Bi-Bi mechanism, where the enzyme forms an acyl-enzyme intermediate with the acyl donor, which then reacts with the alcohol to form the new ester. nih.gov

Several factors influence the efficiency of enzymatic transesterification, including the choice of enzyme, substrate concentration, temperature, and reaction medium. nih.govmdpi.com While organic solvents like n-hexane are often used, there is a growing interest in solvent-free systems to enhance the green credentials of the process. nih.govresearchgate.net

Table 1: Illustrative Conditions for Enzymatic Synthesis of Butyrate Esters

| Acyl Donor | Acyl Acceptor | Enzyme Source | Solvent | Temperature (°C) | Yield (%) | Reference |

| Vinyl Butyrate | Methanol | Aspergillus fumigatus Lipase | n-Hexane | 40 | 86 | nih.gov |

| Ethyl Caprate | Butyric Acid | Candida rugosa Lipase | n-Hexane | 37 | - | nih.gov |

| Butyric Acid | Ethanol (B145695) | Immobilized Candida antarctica Lipase B | Solvent-free | 45 | >97 | mdpi.comresearchgate.net |

This table presents data for related butyrate esters to illustrate the potential conditions for this compound synthesis.

Base-catalyzed transesterification is a widely used industrial process, particularly for the production of biodiesel. srsintl.comwikipedia.orgsrsbiodiesel.com This method employs strong bases such as sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), or sodium methoxide (B1231860) (NaOCH₃) to catalyze the reaction. srsintl.comsrsbiodiesel.com The mechanism involves the deprotonation of the alcohol by the base to form a more nucleophilic alkoxide, which then attacks the carbonyl carbon of the ester, leading to a tetrahedral intermediate. srsintl.comresearchgate.net This intermediate can then collapse to form the new ester and a new alkoxide. srsintl.com

The reaction is an equilibrium process, and to drive it towards the desired product, a large excess of the reactant alcohol is often used. wikipedia.org The removal of one of the products, such as a lower-boiling alcohol, can also shift the equilibrium. wikipedia.org

Challenges in base-catalyzed transesterification include the potential for saponification (hydrolysis of the ester to a carboxylate salt) if water is present in the reaction mixture. Therefore, anhydrous conditions are crucial for high yields. srsintl.comsrsbiodiesel.com

Alcoholysis involves the reaction of an alcohol with a carboxylic acid derivative, such as an acid anhydride or acid halide, to form an ester. The reaction of butyric anhydride with an appropriate ethylidene-containing substrate is a plausible route to this compound.

The reaction of a carboxylic acid anhydride with an alcohol is a standard method for ester synthesis. This reaction is typically catalyzed by an acid or a base. In the context of this compound, the reaction would involve butyric anhydride and a hypothetical ethylidene diol (ethane-1,1-diol), which is unstable. A more practical approach would involve the reaction of butyric anhydride with a precursor to the ethylidene moiety, such as acetaldehyde or its acetal.

Historically, the synthesis of the analogous compound, ethylidene diacetate, was achieved through the reaction of acetylene (B1199291) with acetic acid, a process that proceeds via a vinyl acetate (B1210297) intermediate. A similar pathway can be envisioned for this compound, where acetylene reacts with butyric acid. Alternatively, the direct reaction of vinyl butyrate with butyric acid in the presence of an acid catalyst could yield this compound. The reaction of vinyl ethers with carboxylic acids is known to produce hemiacetal esters, which can then be converted to the desired diester. nih.govoup.com

Interesterification with Other Esters (e.g., Ethyl Acetate, Ethyl Butyrate)

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.orgnih.gov Key aspects include the use of renewable feedstocks, atom economy, and the avoidance of solvents. researchgate.netlabmanager.com

Conducting reactions without the use of organic solvents offers significant environmental and economic advantages, including reduced waste, lower costs, and improved safety. nih.govresearchgate.netnih.gov Solvent-free conditions can be particularly beneficial in esterification and transesterification reactions. researchgate.netnih.gov

In the context of this compound synthesis, a solvent-free approach could be applied to both enzymatic and non-enzymatic methods. For enzymatic reactions, a solvent-free system would involve the direct mixing of the substrates with the immobilized or free enzyme. researchgate.net This approach has been successfully demonstrated for the synthesis of various flavor esters, including ethyl butyrate. researchgate.netnih.gov The reaction medium itself consists of the reactants, which can enhance reaction rates due to higher substrate concentrations. nih.gov

For non-enzymatic reactions, such as the direct reaction of carboxylates with dihaloalkanes, solvent-free conditions have been shown to be highly effective, leading to high yields and short reaction times. nih.gov Microwave irradiation can also be employed in conjunction with solvent-free conditions to further accelerate reaction rates.

Table 2: Advantages of Solvent-Free Synthesis in Ester Production

| Advantage | Description |

| Environmental | Reduces volatile organic compound (VOC) emissions and eliminates solvent-related waste. |

| Economic | Lowers costs associated with solvent purchase, purification, and disposal. |

| Process Efficiency | Often leads to higher reaction rates due to increased reactant concentration. |

| Safety | Reduces the risk of flammability and toxicity associated with organic solvents. |

| Product Purity | Simplifies product work-up and purification, as solvent removal is not required. |

Utilization of Renewable Feedstocks

The synthesis of this compound from renewable resources is contingent on the sustainable production of its primary precursors: butyric acid and acetaldehyde. Modern biocatalytic and chemical conversion pathways enable the generation of both compounds from biomass, establishing a green route that reduces reliance on petrochemicals.

Renewable Butyric Acid Production: Butyric acid is a key intermediate that can be efficiently produced through the fermentation of biomass. Lignocellulosic materials, such as corn stover, serve as abundant and non-food feedstocks. Through microbial action, the complex carbohydrates in these materials are broken down into sugars (e.g., glucose and xylose), which are then fermented by specific bacterial strains, such as Clostridium tyrobutyricum, to produce butyric acid at high yields. This biological pathway offers a significant reduction in greenhouse gas emissions compared to traditional chemical synthesis from petroleum-derived propylene (B89431) libretexts.org.

Renewable Acetaldehyde Production: Acetaldehyde, the other essential precursor, can be sustainably sourced from bio-ethanol. Bio-ethanol is widely produced by fermenting sugars from renewable feedstocks like sugarcane or corn researchgate.netthaiscience.info. The conversion of this bio-ethanol to acetaldehyde is typically achieved through catalytic oxidation or dehydrogenation thaiscience.infonicl.itsekab.com. This process yields a bio-based acetaldehyde that is chemically identical to its fossil-based counterpart but possesses a significantly lower carbon footprint biviture.comjubilantingrevia.com. The use of bio-based acetaldehyde is a critical step in creating a fully renewable supply chain for various industrial chemicals, including esters biviture.comresearchgate.net.

By combining butyric acid from biomass fermentation with acetaldehyde derived from bio-ethanol, a completely renewable pathway for the synthesis of this compound is established.

Development of Sustainable Catalytic Systems (e.g., MOFs, Ionic Liquids)

The shift towards green chemistry has spurred the development of advanced catalytic systems that offer high efficiency, selectivity, and reusability while minimizing waste. For ester synthesis reactions like that of this compound, Metal-Organic Frameworks (MOFs) and Ionic Liquids (ILs) have emerged as highly promising alternatives to conventional mineral acid catalysts.

Metal-Organic Frameworks (MOFs) as Esterification Catalysts: MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. Their defining features—high surface area, tunable porosity, and chemical stability—make them exceptional candidates for heterogeneous catalysis google.com. Zirconium-based MOFs, in particular, have demonstrated excellent catalytic activity in esterification reactions. For instance, UiO-66(COOH)₂, an isostructural variant of the well-known UiO-66, achieved a 90% conversion rate in the esterification of butyric acid and butanol, attributed to its high density of active acid functional groups sekab.com. Another Zr-based MOF, MOF-808, has also been effectively used as a recyclable catalyst for esterification, showing stable performance over multiple cycles sekab.com. These examples highlight the potential of MOFs to serve as robust and efficient solid-acid catalysts for producing butyrate esters.

Ionic Liquids (ILs) as Dual-Function Catalysts: Ionic liquids are organic salts that are liquid at or near room temperature and are noted for their low volatility, high thermal stability, and tunable properties researchgate.net. In esterification, certain ILs can function as both the solvent and the catalyst, simplifying the process and reducing waste nicl.it. Brønsted acidic ionic liquids, for example, have been successfully employed as recyclable catalysts for various esterification reactions, often resulting in a biphasic system where the ester product can be easily separated by decantation nicl.it. Imidazolium-based ILs have also shown high catalytic activity, inspired by the catalytic function of the histidyl residues in enzymes like lipase biviture.com. The reusability of these ILs over several cycles without significant loss of activity underscores their sustainability for industrial-scale ester synthesis biviture.com.

The table below summarizes the performance of representative sustainable catalysts in various esterification reactions, illustrating their applicability for processes like the synthesis of this compound.

| Catalyst System | Reactants | Product | Key Findings | Reference |

|---|---|---|---|---|

| UiO-66(COOH)₂ (MOF) | Butyric Acid + Butanol | Butyl Butyrate | Achieved 90% conversion; higher activity than parent UiO-66 due to additional acidic functional groups. | sekab.com |

| MOF-808 (MOF) | Oleic Acid + Methanol | Methyl Oleate | Demonstrated superior catalytic performance and could be recycled for four cycles without significant loss of activity. | sekab.com |

| [C₅C₁Im][NO₃⁻] (Ionic Liquid) | α-Tocopherol + Succinic Anhydride | α-Tocopherol Succinate | Acted as a dual solvent-catalyst; recycled for 4 batches with an average yield of 94.1%. | biviture.com |

| Brønsted Acidic Ionic Liquid | Carboxylic Acid + Alcohol | Various Esters | Catalyst is immiscible with the ester product, allowing for easy separation and reuse. | nicl.it |

Purification and Isolation Techniques in Laboratory and Industrial Scale Synthesis

Distillation and Rectification Protocols

Distillation is a primary technique for the purification of esters. For compounds with high boiling points, such as this compound, standard atmospheric distillation is often unsuitable due to the high temperatures required, which can lead to thermal decomposition of the product sciencemadness.orggoogle.comresearchgate.net. The boiling point of this compound is not widely reported, but analogous high-molecular-weight diesters, such as ethylene (B1197577) glycol dibutyrate, have atmospheric boiling points around 240°C thegoodscentscompany.com. Such high temperatures risk the formation of tars and other degradation byproducts sciencemadness.org.

To circumvent this issue, vacuum distillation is the preferred method for purifying high-boiling esters researchgate.netwikipedia.org. By reducing the pressure inside the distillation apparatus, the boiling point of the compound is significantly lowered, allowing for distillation at a temperature that does not cause decomposition wikipedia.orgyoutube.com.

A typical laboratory-scale vacuum distillation setup for purifying a crude ester mixture involves the following protocol:

Neutralization and Washing: The crude reaction mixture is first washed with a basic solution (e.g., sodium carbonate) to neutralize any remaining acid catalyst, followed by washing with water and brine to remove residual salts and water-soluble impurities sciencemadness.org.

Drying: The organic ester layer is dried using an anhydrous drying agent like magnesium sulfate (B86663).

Apparatus Setup: The dried ester is placed in a round-bottom flask with a stir bar to ensure smooth boiling. The flask is connected to a short-path distillation head, a condenser, and a receiving flask. All glass joints must be properly sealed to maintain a vacuum.

Vacuum Application: The system is connected to a vacuum pump, and the pressure is gradually lowered. It is crucial to apply the vacuum before heating to prevent bumping youtube.com.

Heating and Collection: The flask is gently heated in a heating mantle while stirring. The temperature and pressure are monitored as the ester begins to distill. Fractions are collected based on the boiling point at the given pressure, separating the pure ester from lower- and higher-boiling impurities.

System Release: After distillation is complete, the heating mantle is removed, and the apparatus is allowed to cool completely before the vacuum is slowly released to prevent implosion youtube.com.

This technique is scalable for industrial applications, where flash distillation chambers are used to rapidly vaporize pre-heated material under vacuum, minimizing the time the ester is exposed to high temperatures google.com.

Chromatographic Separation Methods for Purity Enhancement

For achieving very high levels of purity or for separating compounds with close boiling points, chromatographic techniques are indispensable. Both gas chromatography and preparative liquid chromatography are employed for the analysis and purification of esters.

Gas Chromatography (GC) for Purity Analysis: Gas chromatography is a powerful analytical tool for assessing the purity of volatile compounds like this compound libretexts.org. In GC, the sample is vaporized in a heated injection port and separated as it travels through a capillary column containing a stationary phase. Elution order depends on the analyte's boiling point and its interaction with the stationary phase libretexts.org. A Flame Ionization Detector (FID) is commonly used for hydrocarbon derivatives like esters, providing a signal proportional to the amount of analyte present permapure.com. This allows for the precise quantification of impurities.

Preparative High-Performance Liquid Chromatography (HPLC) for Isolation: When distillation is insufficient or when isolating minor components from a complex mixture, preparative HPLC is the method of choice labcompare.comyoutube.com. This technique is not limited by sample volatility and is highly effective for purification. The process involves scaling up a method developed on an analytical HPLC system labcompare.comnih.gov.

The key steps involve:

Method Development: An analytical-scale separation is first optimized to achieve good resolution between the target compound and its impurities. This involves selecting an appropriate column (e.g., C18 for reversed-phase) and mobile phase (e.g., a gradient of acetonitrile (B52724) and water) labcompare.comnih.gov.

Scale-Up: The method is then transferred to a preparative system, which uses a column with a larger diameter and particle size to accommodate a much higher sample load youtube.com. Flow rates and injection volumes are increased proportionally.

Fraction Collection: As the separated components elute from the column and pass through a detector, a fraction collector is used to automatically collect the peak corresponding to the pure this compound into separate vessels youtube.com.

Solvent Removal: The collected fractions, which contain the purified compound dissolved in the mobile phase, are then subjected to evaporation (often using a rotary evaporator) to yield the final, high-purity product.

The following table provides representative conditions for the chromatographic analysis and purification of esters.

| Technique | Purpose | Typical Stationary Phase (Column) | Typical Mobile Phase / Carrier Gas | Detector | Key Parameters |

|---|---|---|---|---|---|

| Gas Chromatography (GC) | Purity Assessment & Quantification | Mid-polarity phase (e.g., 6% cyanopropylphenyl-methyl silicone) or WAX-type column | Helium or Hydrogen | Flame Ionization Detector (FID) | Injector Temperature, Oven Temperature Program, Carrier Gas Flow Rate |

| Preparative HPLC | High-Purity Isolation | Reversed-Phase C18 (5-10 µm particles) | Gradient of Acetonitrile/Methanol and Water | Ultraviolet (UV) | Column Diameter, Sample Load, Mobile Phase Composition, Flow Rate |

Reaction Mechanisms and Kinetics of Ethylidene Dibutyrate Transformations

Hydrolysis Kinetics of Ethylidene Dibutyrate

The hydrolysis of this compound involves the cleavage of its ester bonds by water, a reaction that can be catalyzed by either acids or bases. This process ultimately yields butyric acid and acetaldehyde (B116499).

Acid-Catalyzed Hydrolysis Mechanism and Rate Studies

The acid-catalyzed hydrolysis of 1,1-geminal diesters like this compound is analogous to that of simple esters and proceeds through a bimolecular mechanism. Kinetic studies on the structurally similar ethylidene diacetate in aqueous hydrochloric acid have shown that the reaction velocity is directly related to the acid concentration, supporting a mechanism where a water molecule is involved in the rate-determining step. scispace.com

The mechanism can be described in the following steps:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of one of the carbonyl oxygen atoms by a hydronium ion (H₃O⁺). This step increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking water molecule to one of the alkoxy groups, converting it into a good leaving group (an alcohol).

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of butyric acid. This leaves a protonated hemiacetal ester.

Repeat of Steps 1-4 for the Second Ester Group: The remaining ester group on the hemiacetal undergoes the same sequence of protonation, nucleophilic attack by water, proton transfer, and elimination to yield a second molecule of butyric acid and protonated acetaldehyde.

Deprotonation: Finally, the protonated acetaldehyde is deprotonated by water to regenerate the acid catalyst and form the final aldehyde product.

Kinetic measurements for the hydrolysis of ethylidene diacetate at 25°C in varying concentrations of hydrochloric acid provide insight into the expected rate behavior of this compound.

Table 1: Rate Constants for the Acid-Catalyzed Hydrolysis of Ethylidene Diacetate at 25°C

| HCl Concentration (N) | Rate Constant (k) x 10⁵ (s⁻¹) |

|---|---|

| 0.1 | 1.23 |

| 0.5 | 6.45 |

| 1.0 | 13.8 |

| 2.0 | 32.1 |

| 4.0 | 98.7 |

Data adapted from kinetic studies on ethylidene diacetate, a structurally similar compound. scispace.com

Base-Catalyzed Hydrolysis Mechanism and Rate Studies

Base-catalyzed hydrolysis, or saponification, of this compound is an irreversible process that yields butyrate (B1204436) salts and acetaldehyde. This reaction typically follows a second-order kinetic model, being first order in both the ester and the hydroxide (B78521) ion concentration.

The mechanism involves the following steps:

Nucleophilic Attack by Hydroxide: A hydroxide ion (OH⁻) acts as a strong nucleophile and attacks one of the carbonyl carbons of the this compound. This results in the formation of a tetrahedral intermediate.

Elimination of the Leaving Group: The tetrahedral intermediate collapses, and the butyrate group is eliminated as a leaving group, forming an intermediate aldehyde ester and a butyrate anion.

Repeat for the Second Ester Group: The remaining ester group undergoes a similar nucleophilic attack by another hydroxide ion, leading to a second tetrahedral intermediate which then eliminates another butyrate anion to form acetaldehyde.

Effects of Solvent Polarity and Ionic Strength on Hydrolysis Rates

The rates of both acid- and base-catalyzed hydrolysis of esters are influenced by the properties of the solvent system.

For acid-catalyzed hydrolysis , the transition state is more polar than the reactants. Therefore, an increase in solvent polarity will stabilize the transition state more than the reactants, leading to an increase in the reaction rate. The ionic strength of the solution can also affect the rate, although this effect is generally less pronounced than in base-catalyzed reactions.

In base-catalyzed hydrolysis , the reaction is between a neutral ester molecule and a negatively charged hydroxide ion. The transition state is also negatively charged and more polar than the reactants. Consequently, increasing the solvent polarity will lead to a decrease in the reaction rate. This is because a more polar solvent will solvate the hydroxide ion more effectively, lowering its ground state energy and thus increasing the activation energy of the reaction. Increasing the ionic strength of the solution generally leads to a small increase in the rate of base-catalyzed hydrolysis due to the stabilization of the charged transition state.

Transesterification Mechanisms Involving this compound

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. For this compound, this would involve reacting it with an alcohol in the presence of a catalyst to form a new ester and butyric acid or another butyrate ester.

Nucleophilic Acyl Substitution Mechanisms in Presence of Alcohols

The transesterification of this compound proceeds via a nucleophilic acyl substitution mechanism, which is similar to hydrolysis but with an alcohol acting as the nucleophile instead of water. The reaction can be catalyzed by either an acid or a base.

The general mechanism involves:

Activation of the Carbonyl Group: In an acid-catalyzed reaction, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic. In a base-catalyzed reaction, the alcohol is deprotonated to form a more nucleophilic alkoxide.

Nucleophilic Attack: The alcohol (in acid catalysis) or alkoxide (in base catalysis) attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate.

Proton Transfer (in acid catalysis): A proton is transferred to the leaving alkoxy group.

Elimination of the Leaving Group: The tetrahedral intermediate collapses, eliminating the original alkoxy group and forming the new ester.

This process would occur for both butyrate groups on the this compound molecule.

Catalytic Roles in Transesterification (e.g., Acid, Base, Enzyme Specificity)

The choice of catalyst is crucial in transesterification reactions.

Acid Catalysts: Strong acids, such as sulfuric acid or hydrochloric acid, protonate the carbonyl oxygen, thereby activating the ester towards nucleophilic attack by an alcohol. This is an equilibrium-controlled process.

Base Catalysts: Bases, such as sodium hydroxide or sodium methoxide (B1231860), deprotonate the alcohol to form a potent nucleophile (alkoxide). This alkoxide then attacks the carbonyl carbon of the ester. Base-catalyzed transesterification is generally faster than acid-catalyzed transesterification.

Enzyme Catalysts: Lipases are enzymes that can catalyze the transesterification of esters with high specificity and under mild reaction conditions. The use of enzymes can be advantageous as it often avoids the formation of byproducts and can be highly selective for certain substrates or alcohol partners. While specific studies on the enzymatic transesterification of this compound are not documented, it is plausible that certain lipases could effectively catalyze this transformation.

Reactions with Other Functional Groups

The reactivity of this compound is primarily governed by the presence of two key functional groups: the ester linkages and the ethylidene moiety. Reactions can selectively target one or both of these groups, leading to a variety of transformation products.

The ethylidene group (CH3CH=) possesses a carbon-carbon double bond, making it susceptible to electrophilic addition reactions. While the electron-withdrawing nature of the adjacent oxygen atoms from the dibutyrate groups can influence the reactivity of this double bond, addition reactions are mechanistically plausible.

For instance, the addition of halogens (e.g., Br2) or hydrogen halides (e.g., HBr) would be expected to proceed via an electrophilic addition mechanism. The initial step would involve the attack of the electrophile on the π-electrons of the double bond, leading to the formation of a carbocation intermediate. The subsequent attack of the nucleophile (e.g., Br-) would complete the addition. The regioselectivity of this addition would likely follow Markovnikov's rule, with the electrophile adding to the carbon atom with more hydrogen atoms.

Table 1: Plausible Addition Reactions of this compound

| Reagent | Product | Mechanism |

| HBr | 1-Bromoethyl dibutyrate | Electrophilic Addition |

| Br2 | 1,2-Dibromoethyl dibutyrate | Electrophilic Addition |

| H2O (acid-catalyzed) | 1-Hydroxyethyl dibutyrate (geminal diol, likely unstable) | Electrophilic Addition |

It is important to note that the stability of the resulting products will play a significant role. For example, the acid-catalyzed hydration would initially form a geminal diol, which is often unstable and may undergo subsequent elimination of water to form acetaldehyde and butyric acid. This is analogous to the hydrolysis of ethylidene chloride, which yields acetaldehyde. doubtnut.comdoubtnut.comyoutube.comyoutube.com

The ester functional groups in this compound are susceptible to reduction by strong reducing agents. The specific products of these reductions depend on the reagent used and the reaction conditions.

Commonly used reducing agents for esters include lithium aluminum hydride (LiAlH4) and diisobutylaluminium hydride (DIBAL-H).

Reduction with LiAlH4: This powerful reducing agent would likely reduce both ester groups to primary alcohols. The mechanism involves the nucleophilic attack of the hydride ion on the carbonyl carbon of the ester, leading to a tetrahedral intermediate. Subsequent elimination of the ethoxy group and further reduction of the resulting aldehyde would yield 1,1-ethanediol (B1196304) (which is unstable and would likely rearrange or eliminate water) and butanol. libretexts.orgfiveable.me

Reduction with DIBAL-H: DIBAL-H is a milder reducing agent and can often be used to selectively reduce esters to aldehydes at low temperatures. In the case of this compound, it is plausible that DIBAL-H could reduce the ester groups to butanal, leaving the ethylidene moiety intact under carefully controlled conditions. libretexts.org

Another potential reductive pathway is reductive cleavage, where the ester bond is cleaved. This can be achieved using various reagents, including sodium in liquid ammonia (B1221849) or catalytic methods. acs.orgrsc.orgacs.org The products of such a reaction would be ethanol (B145695) and derivatives of butyric acid.

Table 2: Potential Reductive Transformations of this compound

| Reagent | Primary Product(s) |

| LiAlH4 | 1,1-Ethanediol (unstable), Butanol |

| DIBAL-H | Butanal, Ethanol |

| Na/NH3 | Ethanol, Butane |

Mechanistic Investigations through Isotopic Labeling Studies

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. wikipedia.org In the context of this compound, isotopic labeling could provide invaluable insights into the mechanisms of its hydrolysis and other reactions.

For example, to confirm the mechanism of ester hydrolysis, the reaction could be carried out in water enriched with the oxygen-18 isotope (H2¹⁸O). By analyzing the products using mass spectrometry, the location of the ¹⁸O atom can be determined.

If the ¹⁸O is incorporated into the butyric acid, it would support a mechanism where the water molecule acts as a nucleophile and attacks the carbonyl carbon of the ester. This is the generally accepted mechanism for ester hydrolysis under both acidic and basic conditions. pearson.commasterorganicchemistry.comstudy.com

Conversely, if the ¹⁸O were found in the ethanol product, it would suggest a less common cleavage of the alkyl-oxygen bond.

Similarly, deuterium (B1214612) labeling could be used to study the mechanism of addition reactions across the ethylidene double bond. By using a deuterated reagent (e.g., DBr), the position of the deuterium atom in the product can reveal information about the regioselectivity and stereoselectivity of the reaction.

Table 3: Hypothetical Isotopic Labeling Studies on this compound

| Isotope | Labeled Reagent | Reaction Studied | Expected Labeled Product (if mechanism is as predicted) | Analytical Technique |

| ¹⁸O | H₂¹⁸O | Hydrolysis | Butyric acid-¹⁸O | Mass Spectrometry |

| ²H (D) | DBr | Addition | 1-Bromo-1-deuteroethyl dibutyrate | NMR Spectroscopy, Mass Spectrometry |

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry provides a powerful tool for investigating reaction mechanisms at a molecular level. acs.org Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model the potential energy surface of a reaction, allowing for the identification of transition states and intermediates. pku.edu.cnmdpi.comnih.gov

For this compound, computational studies could be employed to:

Determine the most likely pathways for addition reactions: By calculating the activation energies for different possible addition mechanisms (e.g., syn- vs. anti-addition) and regiochemical outcomes (Markovnikov vs. anti-Markovnikov), the preferred reaction pathway can be predicted.

Investigate the mechanism of ester hydrolysis and reduction: Computational models can simulate the step-by-step process of nucleophilic attack, formation of tetrahedral intermediates, and bond cleavage, providing a detailed picture of the reaction mechanism. acs.org The relative energies of different transition states can help to explain the observed kinetics of the reaction.

Predict spectroscopic properties: Computational methods can also be used to predict spectroscopic data (e.g., NMR, IR spectra) for proposed intermediates and products, which can then be compared with experimental data to validate the proposed mechanisms.

By combining experimental techniques like isotopic labeling with computational modeling, a comprehensive and detailed understanding of the reaction mechanisms and kinetics of this compound transformations can be achieved.

Advanced Analytical Methodologies for Ethylidene Dibutyrate

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are fundamental for the isolation, identification, and quantification of ethylidene dibutyrate in various matrices. ijpsjournal.com These methods leverage the differential partitioning of the analyte between a stationary phase and a mobile phase to achieve separation. researchgate.net Gas chromatography (GC) is particularly well-suited for the analysis of volatile compounds like this compound, while high-performance liquid chromatography (HPLC) is invaluable for analyzing its potential non-volatile precursors or degradation products. researchgate.netnih.gov

Gas Chromatography (GC) Method Development and Optimization

Gas chromatography is a premier technique for the analysis of volatile and semi-volatile compounds such as this compound. ijream.org The development of a robust GC method involves the careful optimization of several parameters to ensure accurate and reliable separation and quantification. researchgate.net The key component in this process is the selection of the column and its stationary phase, which dictates the separation efficiency. researchgate.net

The choice of stationary phase is critical for achieving the desired resolution, especially when separating this compound from its structural isomers (e.g., butylidene dibutyrate) and other related esters that may be present in a sample. The separation is based on the different interactions of the analytes with the stationary phase.

Mid-polarity stationary phases are often employed for the analysis of esters. A common choice is a cyanopropylphenyl-substituted column, such as a DB-624 or similar, which provides a unique selectivity for a wide range of volatile compounds. For the analysis of volatile compounds including esters, aldehydes, and alcohols, wax-type columns like HP-INNOWax, which have a polyethylene (B3416737) glycol stationary phase, are also highly effective due to their distinct polarity. nih.gov Fused silica (B1680970) capillary columns, such as the Nukol™ column, which is bonded with a polyethylene glycol phase, are also designed for separating volatile compounds. nih.gov

The selection process involves considering the polarity of the stationary phase relative to the analytes. A phase that provides differential interactions with the isomers will result in different retention times and, therefore, separation. For instance, the subtle differences in the structure of this compound and its isomers can lead to variations in their boiling points and polarities, which can be exploited by using a stationary phase that is sensitive to these differences. The table below outlines a selection of stationary phases that are suitable for the analysis of esters and could be applied to this compound.

| Stationary Phase Type | Common Trade Names | Polarity | Key Characteristics & Application |

| Polyethylene Glycol (PEG) | HP-INNOWax, Nukol™, DB-WAX | Polar | Excellent for separating polar compounds, including esters and alcohols. Provides good peak shape for polar analytes. nih.govnih.gov |

| (6%-Cyanopropylphenyl) methylpolysiloxane | DB-624, Rtx-624 | Intermediate | Widely used for the analysis of volatile organic compounds and residual solvents. Its unique polarity offers good selectivity for a range of compounds. researchgate.net |

| 14% Cyanopropylphenyl-methylpolysiloxane | DB-1701 | Intermediate | Offers a different selectivity compared to DB-624 and can be effective for separating isomers. researchgate.net |

| 5% Phenyl-methylpolysiloxane | DB-5, HP-5MS | Non-Polar to Intermediate | A general-purpose phase that separates compounds primarily by boiling point. It can be used for initial screening of complex mixtures containing esters. |

For the determination of trace levels of volatile compounds like this compound in solid or liquid samples, headspace gas chromatography (HS-GC) is a powerful and widely used technique. nih.gov This method involves analyzing the vapor phase (headspace) in equilibrium with the sample, which is sealed in a vial and heated to a specific temperature. researchgate.net This approach is particularly advantageous as it is a clean sampling technique that avoids the injection of non-volatile matrix components into the GC system, thereby protecting the column and minimizing instrument downtime. nih.gov

The development of a headspace method requires the optimization of several parameters to ensure that a representative amount of the analyte is transferred from the sample matrix into the vapor phase. These parameters include the equilibration temperature and time, vial pressurization, and loop fill time. researchgate.net For instance, a typical starting point for the oven temperature would be 85°C, with a loop temperature of 100°C and a transfer line temperature of 120°C to prevent condensation. researchgate.net The sensitivity of the HS-GC method can be significantly higher than direct injection techniques for volatile analytes. nih.gov

| Parameter | Typical Range/Value | Purpose |

| Oven/Incubation Temperature | 80 - 120°C | To facilitate the partitioning of the volatile analyte from the sample matrix into the headspace. researchgate.net |

| Incubation Time | 10 - 45 min | To allow the sample to reach equilibrium between the liquid/solid phase and the gas phase. nih.govembrapa.br |

| Transfer Line Temperature | 120 - 150°C | To ensure the efficient transfer of the analyte from the headspace unit to the GC injector without condensation. researchgate.net |

| Injection Volume | 1 µL - 1 mL (of headspace) | The volume of the vapor phase injected into the GC. |

| Carrier Gas | Helium or Nitrogen | The inert gas used to transport the analyte through the GC column. nih.gov |

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Precursors/Degradants

While GC is ideal for the volatile this compound itself, High-Performance Liquid Chromatography (HPLC) is the method of choice for analyzing potential non-volatile or thermally labile precursors and degradation products. nih.gov HPLC separates compounds based on their distribution between a liquid mobile phase and a solid stationary phase. ijpsjournal.com

A common mode of HPLC for this purpose is reversed-phase (RP-HPLC), which typically utilizes a non-polar stationary phase (e.g., C18) and a polar mobile phase, such as a mixture of water and acetonitrile (B52724) or methanol. sielc.com The separation is driven by the hydrophobic interactions between the analytes and the stationary phase. For compounds that lack a chromophore necessary for UV detection, pre-column or post-column derivatization may be required to introduce a UV-active or fluorescent tag. h-brs.denih.gov The development of an HPLC method involves optimizing the mobile phase composition, flow rate, and column temperature to achieve adequate separation of the target analytes. nih.gov

For example, a method could be developed using a C18 column with a gradient elution starting with a higher proportion of aqueous buffer and increasing the organic solvent (e.g., acetonitrile) concentration over time to elute compounds of increasing hydrophobicity. universiteitleiden.nl

| Parameter | Typical Condition | Purpose |

| Column | C18, 2.1-4.6 mm i.d., 50-250 mm length, 1.7-5 µm particle size | The stationary phase for reversed-phase separation. sielc.comnih.gov |

| Mobile Phase A | Water or buffer (e.g., phosphate (B84403) or formate (B1220265) buffer) | The polar component of the mobile phase. sielc.comuniversiteitleiden.nl |

| Mobile Phase B | Acetonitrile or Methanol | The organic modifier used to elute analytes. nih.govuniversiteitleiden.nl |

| Elution Mode | Isocratic or Gradient | Gradient elution is often used for complex mixtures with a wide range of polarities. universiteitleiden.nl |

| Detector | UV/Vis or Fluorescence Detector (FLD) | To detect the analytes as they elute from the column. Derivatization may be needed for non-chromophoric compounds. h-brs.denih.gov |

| Flow Rate | 0.3 - 1.0 mL/min | Controls the speed of the separation and can affect resolution. nih.govunizar.es |

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a powerful tool for the comprehensive analysis of complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) is a definitive analytical technique for the identification and structural confirmation of volatile compounds like this compound, especially within complex matrices. ijream.org This technique combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry. mdpi.com

In a GC-MS system, the sample is first introduced into the GC, where individual components are separated based on their retention times in the column. As each separated component elutes from the GC column, it enters the ion source of the mass spectrometer. Here, the molecules are ionized, typically by electron ionization (EI), which causes them to fragment in a reproducible manner. nih.gov The resulting mass spectrum is a unique "fingerprint" of the molecule, showing the mass-to-charge ratio (m/z) of the parent ion and its various fragments. nih.gov

The structural confirmation of this compound is achieved by comparing its obtained mass spectrum with reference spectra in a database, such as the NIST/EPA/NIH Mass Spectral Library. nih.gov The combination of the compound's retention time from the GC and its mass spectrum provides a very high degree of confidence in its identification. mdpi.com

| GC-MS Parameter | Typical Setting | Purpose |

| GC | ||

| Injector Temperature | 200 - 250°C | To ensure rapid volatilization of the sample. nih.gov |

| Column | Fused silica capillary column (e.g., HP-INNOWax, DB-5ms) | To separate the components of the mixture. nih.gov |

| Carrier Gas | Helium at a constant flow (e.g., 1.0 - 2.5 mL/min) | To carry the sample through the column. nih.govnih.gov |

| Oven Temperature Program | e.g., Start at 40°C, ramp to 240°C | To achieve optimal separation of compounds with different boiling points. nih.gov |

| MS | ||

| Ion Source Temperature | 230 - 250°C | To maintain the analytes in the gas phase within the ion source. nih.govnih.gov |

| Ionization Mode | Electron Ionization (EI) at 70 eV | To create reproducible fragmentation patterns for identification. nih.gov |

| Mass Scan Range | 35 - 450 m/z | To detect the molecular ion and characteristic fragment ions of the target analyte. nih.gov |

| Detector | Quadrupole or Time-of-Flight (TOF) | To separate and detect the ions based on their mass-to-charge ratio. |

GC-Fourier Transform Infrared Spectroscopy (GC-FTIR) for Functional Group Analysis

Gas Chromatography-Fourier Transform Infrared Spectroscopy (GC-FTIR) is a potent hyphenated technique for the analysis of complex mixtures. In the context of this compound, it provides both separation and specific identification of its functional groups. The process involves injecting a sample into a gas chromatograph, where individual components are separated based on their volatility and interaction with the stationary phase. As each separated compound, such as this compound, elutes from the GC column, it flows through a heated light-pipe interface into an FTIR spectrometer. mdpi.com

The FTIR spectrometer acquires an infrared spectrum of the eluting compound in the gas phase. For this compound, the resulting IR spectrum would display characteristic absorption bands that confirm its chemical identity. The most prominent of these is the strong carbonyl (C=O) stretching vibration of the ester functional groups, typically appearing in the region of 1750-1735 cm⁻¹. Additionally, the C-O stretching vibrations associated with the ester linkage would be visible between 1300-1000 cm⁻¹. researchgate.netijarbs.com The presence of alkane C-H stretching and bending vibrations from the ethylidene and butyrate (B1204436) moieties would also be evident. This technique is particularly valuable as it can distinguish this compound from other components in a reaction mixture, such as unreacted starting materials or byproducts, by providing a unique spectral fingerprint for each eluting compound. bohrium.comnih.gov

Spectroscopic Characterization for Structural Elucidation within Reaction Studies

The synthesis of this compound can be meticulously studied using various spectroscopic methods. These techniques allow for the monitoring of reaction progress and the definitive confirmation of the final product's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Product Identity

NMR spectroscopy is an indispensable tool for gaining detailed insight into chemical reactions at a molecular level. d-nb.infonih.gov It can be used in-situ to track the consumption of reactants and the formation of products in real-time, providing valuable kinetic and mechanistic data. jhu.edu For the synthesis of this compound, NMR allows for unambiguous confirmation of its structure.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide detailed information about the chemical environment of each atom in a molecule. azooptics.com By analyzing the chemical shifts, splitting patterns, and integration of signals, the structure of this compound can be confirmed, even within a mixture of other compounds. libretexts.org

The ¹H NMR spectrum of this compound would show distinct signals for the protons in the ethylidene group and the two equivalent butyrate chains. For instance, the methine proton (CH) of the ethylidene group would appear as a quartet due to coupling with the adjacent methyl protons, while the methyl protons (CH₃) would appear as a doublet. The protons of the butyrate chains would exhibit characteristic triplet and multiplet patterns.

The ¹³C NMR spectrum provides complementary information, showing a unique signal for each chemically distinct carbon atom. azooptics.com The carbonyl carbons of the ester groups would have a characteristic downfield chemical shift (typically 170-180 ppm). By monitoring the appearance and increase in the intensity of these specific ¹H and ¹³C signals, and the corresponding decrease in reactant signals, the progress of the reaction can be accurately followed. nih.gov

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Chemical Shift (ppm, predicted) | Multiplicity | Integration |

| CHH ₃-CH(O-)₂ | ~1.5 | Doublet | 3H |

| CH₃-CH (O-)₂ | ~5.8-6.0 | Quartet | 1H |

| -O-CO-CH₂-CH₂-CH ₃ | ~0.9 | Triplet | 6H |

| -O-CO-CH₂-CH ₂-CH₃ | ~1.6 | Multiplet | 4H |

| -O-CO-CH ₂-CH₂-CH₃ | ~2.3 | Triplet | 4H |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Chemical Shift (ppm, predicted) |

| C H₃-CH(O-)₂ | ~20 |

| CH₃-C H(O-)₂ | ~95 |

| -O-CO-CH₂-CH₂-C H₃ | ~14 |

| -O-CO-CH₂-C H₂-CH₃ | ~19 |

| -O-CO-C H₂-CH₂-CH₃ | ~36 |

| -O-C O-CH₂-CH₂-CH₃ | ~173 |

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Determination

Two-dimensional (2D) NMR techniques are essential for unambiguously establishing the connectivity of atoms within a molecule, which is critical for confirming the structure of newly synthesized this compound. nih.govnih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). For this compound, a COSY spectrum would show a cross-peak between the methine proton and the methyl protons of the ethylidene group, confirming their direct connectivity. It would also show correlations between the adjacent methylene (B1212753) groups within the butyrate chains. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates proton signals with the carbon signals of the nuclei they are directly attached to. hmdb.ca An HSQC experiment would definitively link each proton resonance in the ¹H NMR spectrum to its corresponding carbon resonance in the ¹³C NMR spectrum, for example, connecting the methine proton signal to the methine carbon signal. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for connecting different parts of a molecule. For this compound, a crucial HMBC correlation would be observed between the methine proton (CH) of the ethylidene group and the carbonyl carbon (C=O) of the butyrate groups, providing unequivocal evidence of the ester linkage at that position. harvard.eduuvic.ca

Infrared (IR) Spectroscopy for Functional Group Presence and Transformation

Infrared (IR) spectroscopy is a straightforward and effective method for monitoring the progress of a chemical reaction by tracking changes in functional groups. libretexts.org In the synthesis of this compound from precursors like 1,1-ethanediol (B1196304) and butyric acid (or its derivative, butyryl chloride), IR spectroscopy can follow the transformation.

The reaction progress can be monitored by observing the disappearance of the broad O-H stretching band (typically 3300-2500 cm⁻¹) from the alcohol and carboxylic acid starting materials. Simultaneously, the appearance and growth of the intense ester carbonyl (C=O) stretching band around 1740 cm⁻¹ and the C-O stretching bands (1300-1100 cm⁻¹) would signify the formation of the this compound product. researchgate.net This allows for a qualitative or semi-quantitative assessment of the reaction's conversion over time.

Table 3: Key IR Absorption Bands for Monitoring this compound Synthesis

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Observation during Reaction |

| Alcohol/Carboxylic Acid O-H | Stretch, broad | 3300 - 2500 | Disappears |

| Ester C=O | Stretch, strong | 1750 - 1735 | Appears and increases |

| Ester C-O | Stretch | 1300 - 1100 | Appears and increases |

| Alkane C-H | Stretch | 3000 - 2850 | Present throughout |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification in Specific Solvents

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is most effective for quantifying compounds that contain chromophores—parts of a molecule that absorb light, such as conjugated systems or aromatic rings. denovix.comresearchgate.net

This compound does not possess an extended system of conjugated double bonds or other strong chromophores. Its structure consists of isolated ester carbonyl groups and saturated alkyl chains. The ester carbonyl group has a weak n→π* transition that occurs in the UV region, but typically below the cutoff of common solvents, making it difficult to detect and quantify accurately. Therefore, direct UV-Vis spectroscopy is generally not a suitable method for the routine quantification of this compound in solution. mt.com Quantification would likely require derivatization to attach a UV-active moiety to the molecule or the use of an alternative analytical technique such as GC or HPLC with a more universal detector.

Chemometric Approaches for Data Analysis and Prediction

Chemometrics is a discipline that utilizes mathematical and statistical methods to extract meaningful information from chemical data. sci-hub.se In the context of analyzing complex substances like this compound and related ester systems, chemometric approaches are indispensable for interpreting high-dimensional analytical data and for predicting physicochemical properties. These methods allow for the development of robust analytical protocols and the in-silico design of molecules with desired characteristics, reducing the need for extensive and costly experimental work. sci-hub.se

Multivariate Statistical Analysis of Analytical Data

The analysis of this compound, particularly when present in complex matrices such as food, beverages, or biological samples, often generates large and complex datasets from techniques like chromatography and mass spectrometry. sci-hub.semdpi.com Multivariate Statistical Analysis (MVSA) provides the tools to process and interpret this data, enabling sample classification, identification of key variables, and quantitative analysis. nih.govmdpi.com The core assumption of MVSA is that multiple measured variables can be modeled in terms of their means and variances/covariances to reveal underlying patterns. liu.se

Commonly employed MVSA techniques include:

Principal Component Analysis (PCA): An unsupervised dimensionality-reduction technique that transforms the original set of correlated variables into a smaller set of uncorrelated variables called principal components (PCs). researchgate.net PCA is widely used to visualize the clustering of samples, identify outliers, and understand the main sources of variance in the data. sci-hub.semdpi.com For instance, PCA has been effectively used to differentiate wines based on their volatile compound profiles, including various esters, and to distinguish between different tobacco heating system temperatures based on the aerosol's chemical composition. sci-hub.semdpi.com

Hierarchical Cluster Analysis (HCA): An unsupervised method that groups samples based on their similarity, often represented visually as a dendrogram. HCA can corroborate the groupings observed in PCA and provide a hierarchical view of the relationships between samples. sci-hub.seacs.org

Partial Least Squares (PLS) Regression: A supervised method used to build predictive models when there are many, potentially collinear, predictor variables. nih.gov PLS is particularly useful for quantitative analysis, correlating analytical data (e.g., spectra) with a specific property or concentration. It has been successfully applied in analyzing mixtures of analytes with similar mass spectra and in developing QSPR models. nih.govscientific.net Other regression techniques used in chemometrics include regularized methods like Least Absolute Shrinkage and Selection Operator (LASSO), Ridge, and Elastic Net, which are effective in building accurate prediction models from complex datasets such as NMR spectra. nii.ac.jp